ETHYL 2-(2H-CHROMENE-3-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE

Medicinal Chemistry Chemical Biology Drug Discovery

ETHYL 2-(2H-CHROMENE-3-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a synthetic hybrid molecule combining a 2H-chromene moiety and a tetrahydrobenzothiophene core. It is commercially available as a research compound from chemical suppliers, but no peer-reviewed publications, patents, or authoritative bioassay databases were identified that report its synthesis, biological activity, or quantitative performance metrics in comparative studies.

Molecular Formula C21H21NO4S
Molecular Weight 383.46
CAS No. 887346-29-4
Cat. No. B2614578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameETHYL 2-(2H-CHROMENE-3-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE
CAS887346-29-4
Molecular FormulaC21H21NO4S
Molecular Weight383.46
Structural Identifiers
SMILESCCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC4=CC=CC=C4OC3
InChIInChI=1S/C21H21NO4S/c1-2-25-21(24)18-15-8-4-6-10-17(15)27-20(18)22-19(23)14-11-13-7-3-5-9-16(13)26-12-14/h3,5,7,9,11H,2,4,6,8,10,12H2,1H3,(H,22,23)
InChIKeyVLZVJGKKAFDXGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Analysis for ETHYL 2-(2H-CHROMENE-3-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE (CAS 887346-29-4)


ETHYL 2-(2H-CHROMENE-3-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a synthetic hybrid molecule combining a 2H-chromene moiety and a tetrahydrobenzothiophene core. It is commercially available as a research compound from chemical suppliers, but no peer-reviewed publications, patents, or authoritative bioassay databases were identified that report its synthesis, biological activity, or quantitative performance metrics in comparative studies.

Uncharacterized hybrid scaffold – no published bioactivity data available
Requires in-house profiling to establish any research-fit context

Procurement Risk: Lack of Comparative Data for ETHYL 2-(2H-CHROMENE-3-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE


Without published quantitative evidence, the rationale for prioritizing this specific compound over structurally similar analogs (e.g., ethyl 2-(2H-chromene-3-amido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate or ethyl 2-(2H-chromene-3-amido)-4,5-dimethylthiophene-3-carboxylate) cannot be established. Generic substitution fails because the absence of comparative selectivity, potency, or pharmacokinetic data makes it impossible to determine if any analog offers equivalent or superior performance for a given target or endpoint.

Lack of comparative data prevents direct substitution with any structural analog
Activity or selectivity differences cannot be predicted without head-to-head data

Quantitative Evidence Profile for ETHYL 2-(2H-CHROMENE-3-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE


Absence of Published Comparative Activity Data

A systematic search across PubMed, Google Scholar, and patent databases failed to identify any peer-reviewed study, patent, or authoritative database entry (e.g., ChEMBL, BindingDB, PubChem BioAssay) providing quantitative biological activity data (e.g., IC50, EC50, Ki) for this compound or head-to-head comparisons with structural analogs.

Biological Activity
Data to verify
No data found
No comparative selection basis
In-house profiling required before procurement
Medicinal Chemistry Chemical Biology Drug Discovery

Potential Application Scenarios for ETHYL 2-(2H-CHROMENE-3-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE Based on Structural Analogy


Exploratory Medicinal Chemistry as a Scaffold-Hopping Starting Point

In the absence of direct data, the compound's distinct hybrid structure of a 2H-chromene and a tetrahydrobenzothiophene could be used as a starting point for exploratory medicinal chemistry. Activity would need to be established through in-house profiling before any comparative procurement value can be assigned.

Chemical Biology Probe Development (De Novo Profiling Required)

The compound could be considered for probe development if internal screening against a specific target panel identifies a unique selectivity profile not shared by known analogs. This scenario is speculative and requires full experimental validation.

Chemical Library Enumeration and Diversity Screening

Its inclusion in a diverse screening library may be justified based on its novel scaffold combination, but this does not constitute a verified differentiation that would guide targeted procurement over a cheaper or more characterized analog.

Application
Selection Property
Validation Focus
Exploratory medicinal chemistry
Structural novelty
In-house activity profiling
Probe development
Screening-derived selectivity
Target panel profiling
Library enumeration
Scaffold diversity
Screening hit validation
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